molecular formula C16H11N3O2 B3837267 2-Benzylchromeno[3,4-d]triazol-4-one

2-Benzylchromeno[3,4-d]triazol-4-one

Cat. No.: B3837267
M. Wt: 277.28 g/mol
InChI Key: QNPJWRZGUGESPO-UHFFFAOYSA-N
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Description

2-Benzylchromeno[3,4-d]triazol-4-one is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylchromeno[3,4-d]triazol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzyl azide with chromone derivatives in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity. Additionally, the choice of catalysts and solvents is crucial to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-Benzylchromeno[3,4-d]triazol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Benzylchromeno[3,4-d]triazol-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Benzylchromeno[3,4-d]triazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzylchromeno[3,4-d]triazol-4-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its benzyl and chromeno groups contribute to its versatility in various applications, making it a valuable compound in scientific research .

Properties

IUPAC Name

2-benzylchromeno[3,4-d]triazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2/c20-16-15-14(12-8-4-5-9-13(12)21-16)17-19(18-15)10-11-6-2-1-3-7-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPJWRZGUGESPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2N=C3C4=CC=CC=C4OC(=O)C3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzylchromeno[3,4-d]triazol-4-one
Reactant of Route 2
2-Benzylchromeno[3,4-d]triazol-4-one
Reactant of Route 3
2-Benzylchromeno[3,4-d]triazol-4-one
Reactant of Route 4
2-Benzylchromeno[3,4-d]triazol-4-one
Reactant of Route 5
2-Benzylchromeno[3,4-d]triazol-4-one
Reactant of Route 6
2-Benzylchromeno[3,4-d]triazol-4-one

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